molecular formula C10H14O2 B1655834 2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid CAS No. 42916-91-6

2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid

Cat. No. B1655834
CAS RN: 42916-91-6
M. Wt: 166.22
InChI Key: KJSAHDDMVNTSIY-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid, also known as BCOA, is a bicyclic fatty acid that has been studied for its potential therapeutic properties. BCOA is synthesized through a multi-step process and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid is not fully understood. However, it has been suggested that 2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. 2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid has also been found to activate certain signaling pathways that are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid has been found to have various biochemical and physiological effects. For example, 2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid has been found to increase the expression of certain genes involved in the regulation of inflammation. 2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid has also been found to decrease the expression of certain genes involved in the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid in lab experiments is that it is relatively easy to synthesize. 2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid has also been found to be stable under a wide range of conditions, making it a useful compound for studying the effects of various treatments on cancer cells and inflammation. However, one limitation of using 2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are many future directions for research on 2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid. One direction is to further investigate the mechanism of action of 2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid. Another direction is to explore the potential use of 2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid as a cancer treatment. Additionally, research could be done to investigate the potential use of 2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid in the treatment of other inflammatory diseases. Finally, future research could focus on developing more efficient methods for synthesizing 2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid.

Scientific Research Applications

2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid has been found to have various scientific research applications. One such application is in the field of cancer research. 2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment. 2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

properties

IUPAC Name

2-[(1S,2S,4R)-2-bicyclo[2.2.2]oct-5-enyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-10(12)6-9-5-7-1-3-8(9)4-2-7/h1,3,7-9H,2,4-6H2,(H,11,12)/t7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSAHDDMVNTSIY-VGMNWLOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C=C[C@H]1C[C@H]2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226138
Record name Bicyclo[2.2.2]oct-5-ene-2-acetic acid, (1α,2β,4α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42916-91-6
Record name Bicyclo[2.2.2]oct-5-ene-2-acetic acid, (1α,2β,4α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42916-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.2]oct-5-ene-2-acetic acid, (1α,2β,4α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid
Reactant of Route 2
2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid
Reactant of Route 3
2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid
Reactant of Route 4
2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid
Reactant of Route 5
2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid
Reactant of Route 6
2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid

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